REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].CCCCCC.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[N+:23]([C:26]1[CH:33]=[CH:32][C:29]([CH:30]=[O:31])=[CH:28][CH:27]=1)([O-:25])=[O:24].[Cl-].[NH4+]>O1CCCC1>[OH:31][CH:30]([C:29]1[CH:28]=[CH:27][C:26]([N+:23]([O-:25])=[O:24])=[CH:33][CH:32]=1)[CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
3.55 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
lithium bis(trimethylsilyl)amide hexane
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Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
at −78° C., and then, the resulting mixture was stirred under a nitrogen atmosphere at −78° C. for 20 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at −78° C., and the resulting mixture was stirred under a nitrogen atmosphere at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the organic matter was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off under reduced pressure, whereby a crude product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 20:80 (v/v)), whereby the objective title compound
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless oily substance (4.31 g, yield: 54%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
OC(CC(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |